BenchChemオンラインストアへようこそ!

CX4338

CXCR2 β-arrestin-2 GPCR signaling

CX4338 is a functionally selective CXCR2 modulator, distinct from standard antagonists. It inhibits β-arrestin-2 recruitment while enhancing MAPK signaling, enabling precise dissection of biased CXCR2 pathways. This unique profile is critical for reproducible inflammation and chemotaxis research. Standard CXCR2 antagonists cannot substitute for this compound. Ensure experimental validity—choose CX4338 for your signaling studies.

Molecular Formula C22H24N2OS
Molecular Weight 364.5 g/mol
CAS No. 41609-06-7
Cat. No. B2668101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX4338
CAS41609-06-7
Molecular FormulaC22H24N2OS
Molecular Weight364.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2OS/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,23H,13-15H2,1-2H3,(H,24,26)
InChIKeyAESCWMGFNWXKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CX4338 (CAS 41609-06-7) Procurement & Differentiation Guide: What to Know Before You Buy a CXCR2 Chemokine Inhibitor


CX4338 (2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-enecarbothioamide) is a small-molecule CXCR2 modulator classified as a CXCL8-mediated chemokine inhibitor [1]. It exhibits a distinct signaling bias: it selectively inhibits CXCR2-mediated β-arrestin-2 recruitment and receptor internalization while simultaneously enhancing CXCR2-mediated MAPK activation [1]. This functional selectivity profile differentiates it from standard orthosteric antagonists and allosteric inverse agonists, making it a specialized tool for dissecting biased CXCR2 signaling in inflammation research [1].

Why CX4338 Cannot Be Replaced by Another CXCR2 Antagonist: The Critical Role of Biased Signaling


Simply substituting another CXCR2 antagonist for CX4338 risks compromising experimental outcomes due to fundamental differences in signaling bias. CX4338 is a functionally selective ligand that inhibits β-arrestin-2-mediated pathways while enhancing G-protein-mediated MAPK signaling [1]. In contrast, conventional antagonists like SB265610 and SCH 527123 uniformly suppress both β-arrestin and G-protein signaling pathways, while allosteric inverse agonists like SB265610 also reduce basal receptor activity [2]. This mechanistic divergence means that data generated with CX4338 cannot be reproduced or extrapolated using standard CXCR2 antagonists, particularly in studies examining the specific contribution of β-arrestin-dependent versus G-protein-dependent signaling to neutrophil chemotaxis and inflammation [1].

CX4338: Quantified Differentiation from CXCR2 Antagonist Comparators


CXCR2 β-Arrestin-2 Recruitment Inhibition: IC50 Comparison with SB265610

In a direct head-to-head Tango™ assay, CX4338 inhibited CXCR2-mediated β-arrestin-2 recruitment with an IC50 of 6.3 μM, while the orthosteric antagonist SB265610 was more potent with an IC50 of 0.28 μM [1]. This 22.5-fold difference in potency establishes that CX4338 is a moderate-affinity modulator, not a high-affinity antagonist, and is therefore not interchangeable with SB265610 for studies requiring potent β-arrestin pathway blockade [1].

CXCR2 β-arrestin-2 GPCR signaling

CXCR4 Counter-Screening Selectivity: Minimal Off-Target Activity

CX4338 demonstrated high selectivity for CXCR2 over the closely related chemokine receptor CXCR4. In the same Tango™ assay, CX4338 inhibited CXCR4-mediated β-arrestin-2 recruitment with an IC50 > 100 μM, compared to its CXCR2 IC50 of 6.3 μM [1]. This yields a selectivity ratio of >15.9, indicating minimal off-target activity at CXCR4 at concentrations used for CXCR2 modulation [1].

CXCR4 selectivity chemokine receptor

Functional Selectivity: Biased MAPK Activation vs. Uniform Antagonism

CX4338 exhibits a unique signaling bias not observed with other CXCR2 antagonists. While CX4338 inhibits β-arrestin-2 recruitment and receptor internalization, it simultaneously enhances CXCL8-induced MAPK (ERK1/2) phosphorylation [1]. In contrast, the orthosteric antagonist SB265610 completely inhibits ERK1/2 phosphorylation at 5 μM [1]. This is a qualitative, not just quantitative, difference in signaling outcome.

biased agonism MAPK ERK1/2 functional selectivity

In Vivo Efficacy: Neutrophil Recruitment Reduction in LPS-Induced Lung Inflammation

In a mouse model of LPS-induced lung inflammation, intraperitoneal administration of CX4338 (20 mg/kg) significantly reduced neutrophil recruitment into the bronchoalveolar lavage (BAL) fluid compared to vehicle-treated controls [1]. This in vivo effect confirms that the compound's unique in vitro signaling bias translates to a functional anti-inflammatory outcome, validating its utility for preclinical inflammation research.

neutrophil inflammation LPS in vivo chemotaxis

Where CX4338 Delivers Unique Scientific Value: Evidence-Backed Application Scenarios


Dissecting Biased CXCR2 Signaling in Neutrophil Chemotaxis

CX4338 is the compound of choice for researchers investigating the specific contribution of β-arrestin-2-dependent signaling to neutrophil chemotaxis. Its ability to selectively inhibit β-arrestin-2 recruitment while sparing or enhancing G-protein-mediated MAPK signaling allows for the clean interrogation of this pathway's role in cell migration, as demonstrated in transwell migration assays and wound healing studies [1].

In Vivo Preclinical Models of Acute Lung Inflammation

For studies utilizing LPS-induced lung inflammation models, CX4338 provides a validated in vivo tool. Its demonstrated efficacy in reducing neutrophil recruitment in BAL fluid confirms that its biased signaling mechanism is sufficient to block neutrophil trafficking in a complex physiological system, making it suitable for proof-of-concept studies in inflammatory lung disease [1].

Comparative Pharmacology Studies of CXCR2 Ligands

CX4338 serves as an essential reference compound in any panel of CXCR2 modulators due to its unique functional selectivity profile. When benchmarking new chemical entities or characterizing the signaling bias of other CXCR2-targeting compounds, CX4338 provides a distinct, well-characterized data point representing biased β-arrestin-2 inhibition with MAPK enhancement, contrasting sharply with orthosteric antagonists (e.g., SB265610) and allosteric inverse agonists [1].

Quote Request

Request a Quote for CX4338

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.